molecular formula C7H11N3O B6601653 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1852077-33-8

2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B6601653
CAS No.: 1852077-33-8
M. Wt: 153.18 g/mol
InChI Key: WPZHLJJKTPMXDQ-UHFFFAOYSA-N
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Description

2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous or organic solvents . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized triazoles .

Mechanism of Action

The mechanism of action of 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazoles: These compounds have a similar structure but differ in the arrangement of nitrogen atoms within the ring.

    Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.

Uniqueness

2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The triazole ring’s ability to participate in “click” chemistry also makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

2-(1-cyclopropyltriazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-4-3-6-5-10(9-8-6)7-1-2-7/h5,7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZHLJJKTPMXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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